2,7,8-trimethyl-6H-[1,3]thiazolo[5,4-e]indole
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Overview
Description
2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
The synthesis of 2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzothiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may act by interfering with cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole can be compared with other similar compounds such as:
Pyrazolo[3,4-d]thiazoles: These compounds also contain a fused heterocyclic ring system and exhibit similar biological activities.
Pyrazolo[4,3-d]thiazoles: Another class of compounds with comparable structures and properties.
Pyrazolo[4,3-b][1,4]thiazines: These compounds share structural similarities and are studied for their potential therapeutic applications.
The uniqueness of 2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-6-7(2)13-9-4-5-10-12(11(6)9)15-8(3)14-10/h4-5,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNUWJZIGLKSPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C3=C(C=C2)N=C(S3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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